molecular formula C20H17N3O3 B2972819 N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide CAS No. 2094722-47-9

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide

Cat. No.: B2972819
CAS No.: 2094722-47-9
M. Wt: 347.374
InChI Key: TUJCGHXFEKZSIK-UHFFFAOYSA-N
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Description

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyano group, a tetrahydronaphthalene moiety, and a benzoxazine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Intermediate: Starting with a naphthalene derivative, the compound undergoes hydrogenation to form the tetrahydronaphthalene intermediate.

    Introduction of the Cyano Group: The intermediate is then subjected to a cyanation reaction, introducing the cyano group at the desired position.

    Formation of the Benzoxazine Ring: The cyano-substituted tetrahydronaphthalene is reacted with appropriate reagents to form the benzoxazine ring.

    Carboxamide Formation: Finally, the benzoxazine intermediate is converted to the carboxamide derivative through an amide formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide: Another positional isomer with the carboxamide group at a different location.

Uniqueness

The uniqueness of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-3-oxo-4H-1,4-benzoxazine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c21-12-20(9-8-13-4-1-2-5-14(13)10-20)23-19(25)15-6-3-7-16-18(15)26-11-17(24)22-16/h1-7H,8-11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJCGHXFEKZSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C#N)NC(=O)C3=C4C(=CC=C3)NC(=O)CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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